molecular formula C10H13N5 B11722633 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile

5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile

Katalognummer: B11722633
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SGYFDIQCUIWHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a nitrile group at position 2 and a 4-methylpiperazine moiety at position 3. This compound is structurally related to kinase inhibitors, particularly CHK1 (Checkpoint Kinase 1) inhibitors, where the pyrazine-carbonitrile scaffold is critical for ATP-binding site interactions .

Eigenschaften

Molekularformel

C10H13N5

Molekulargewicht

203.24 g/mol

IUPAC-Name

5-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-8-12-9(6-11)7-13-10/h7-8H,2-5H2,1H3

InChI-Schlüssel

SGYFDIQCUIWHGU-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC=C(N=C2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile typically involves the reaction of 2-cyanopyrazine with 4-methylpiperazine under specific conditions. One common method involves the use of a catalyst such as iron phosphate in a vapor phase catalytic ammoxidation process . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

CCT245737
  • Structure: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile.
  • Key Features: Replaces the 4-methylpiperazine with a morpholine-methylamino group. Retains the pyrazine-2-carbonitrile core. Trifluoromethyl group enhances lipophilicity and metabolic stability.
  • Activity : Potent CHK1 inhibitor (IC₅₀ = 1.2 nM) with high selectivity due to interactions with Glu85, Cys87 (hinge region), and Lys38 (nitrile binding) .
  • Pharmacokinetics : Oral bioavailability driven by optimized lipophilicity (clogP = 2.5) and salt-bridge formation via the morpholine nitrogen .
Prexasertib (LY-2606368)
  • Structure: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile.
  • Key Features :
    • Pyrazole-phenyl ether substituent at position 4.
    • Nitrile and pyrazine core retained.
  • Activity : Dual CHK1/CHK2 inhibitor (CHK1 IC₅₀ = 0.9 nM) with in vivo efficacy in potentiating DNA-damaging chemotherapies. The bulky aryl group enhances target affinity but reduces solubility .
  • Pharmacokinetics: Requires salt formation (e.g., lactate monohydrate) for improved solubility (>20 mg/mL at pH 2.46) .
YM7
  • Structure: 5-({6-[(Piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino)pyrazine-2-carbonitrile.
  • Key Features :
    • Pyrimidine-piperidine substituent at position 5.
    • Flexible piperidine linker enables diverse hydrogen-bonding interactions.
  • The pyrimidine group may engage in π-stacking with hydrophobic kinase pockets .
6-(4-Methyl-1-piperazinyl)pyrazine-2-carbonitrile
  • Structure : Differs in substituent position (6 vs. 5).
  • Key Features :
    • Steric effects alter binding orientation in kinase active sites.
    • Reduced potency compared to 5-substituted analogs due to suboptimal hinge-region interactions .

Structural-Activity Relationship (SAR) Analysis

Compound Substituent (Position 5) Core Structure Target Key Interactions
Target Compound 4-Methylpiperazine Pyrazine-2-carbonitrile CHK1 (pred.) H-bond (nitrile-Lys38), piperazine solubility
CCT245737 Morpholine-methylamino Pyrazine-2-carbonitrile CHK1 H-bonds (Glu85, Cys87), salt bridge (Glu91)
Prexasertib Pyrazole-phenyl ether Pyrazine-2-carbonitrile CHK1/CHK2 Hydrophobic (aryl), H-bond (nitrile)
YM7 Pyrimidine-piperidine Pyrazine-2-carbonitrile CHK1 π-Stacking (pyrimidine), H-bond (piperidine)

Pharmacokinetic and Solubility Comparisons

Compound logP Solubility Bioavailability Salt Forms
Target Compound ~2.0 Moderate (pred.) Moderate (pred.) Likely HCl or lactate salts
CCT245737 2.5 High (salt-dependent) High (oral) Free base or HCl
Prexasertib 3.1 Low (free base) Improved via salts Lactate monohydrate
YM7 ~1.8 Moderate Limited data Not reported

Key Research Findings

  • Nitrogen Basicity : Piperazine and morpholine substituents improve solubility but may increase hERG inhibition risk if overly basic (e.g., CCT245737’s morpholine reduces hERG liability compared to piperazine analogs) .
  • Substituent Position : 5-Substitution optimizes steric alignment in CHK1’s ATP pocket, while 6-substitution (e.g., 6-(4-methylpiperazinyl)) disrupts key interactions .
  • Nitrile Role : The nitrile group is critical for binding Lys38 in CHK1, as seen in CCT245737 and Prexasertib .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.